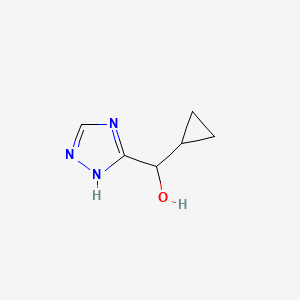![molecular formula C10H11N3O2 B13223904 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings
Preparation Methods
The synthesis of 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial production methods often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced imidazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction results in the formation of hydrogenated products.
Scientific Research Applications
2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and wide range of applications in medicinal chemistry.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits diverse biological activities, including anti-inflammatory and anticancer properties.
Pyrimido[1,2-a]benzimidazole: Relevant in medicinal chemistry for its potential use in drug development.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,3,4-trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-6(2)12-9-8(10(14)15)11-4-13(9)7(5)3/h4H,1-3H3,(H,14,15) |
InChI Key |
CQJPHQOAFMYLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=NC(=C2N=C1C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)







![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)


![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)

